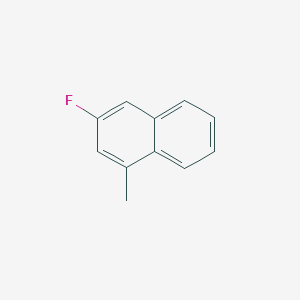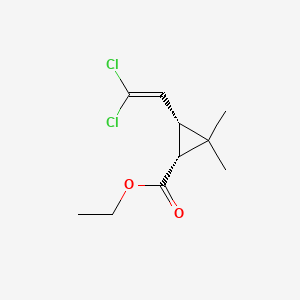![molecular formula C18H16N8O5 B13753144 7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)
7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salor-int l217182-1ea is a chemical compound with the CAS number 476481-71-7. It is used primarily in experimental and research settings.
Métodos De Preparación
The preparation of Salor-int l217182-1ea involves specific synthetic routes and reaction conditions. One common method includes the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Salor-int l217182-1ea undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in various substituted products .
Aplicaciones Científicas De Investigación
Salor-int l217182-1ea has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other compounds. In biology, it is utilized in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic effects and as a tool for drug discovery. Industrially, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Salor-int l217182-1ea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Salor-int l217182-1ea can be compared with other similar compounds, such as Salor-int l211729-1ea. While both compounds share some structural similarities, Salor-int l217182-1ea is unique in its specific chemical properties and applications. Other similar compounds include various benzylamine derivatives and pyrimidinetetrone analogs .
Propiedades
Fórmula molecular |
C18H16N8O5 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
7-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H16N8O5/c1-24-12-11(15(29)25(2)18(24)31)26(8-9-6-4-3-5-7-9)16(19-12)23-22-10-13(27)20-17(30)21-14(10)28/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30) |
Clave InChI |
KWEXPYDAXVRAKZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)

![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)




![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)



